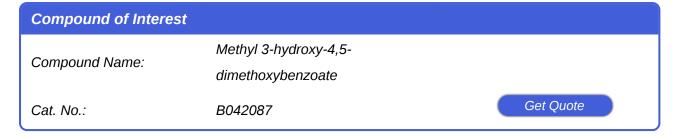


Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review of the Gallic Acid Derivative for Drug Development Professionals

Introduction

Methyl 3-hydroxy-4,5-dimethoxybenzoate is a phenolic compound and a derivative of gallic acid, a well-known natural product with a wide range of biological activities. This technical guide provides a comprehensive overview of **Methyl 3-hydroxy-4,5-dimethoxybenzoate**, including its chemical properties, synthesis, and biological activities, with a focus on its potential applications in drug discovery and development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical and Physical Properties

Methyl 3-hydroxy-4,5-dimethoxybenzoate, also known as Methyl 3,4-dimethoxy-5-hydroxybenzoate, is a substituted methyl benzoate. Its fundamental properties are summarized in the table below.[1][2]



Property	Value
Chemical Formula	C10H12O5
Molecular Weight	212.20 g/mol [1]
CAS Number	83011-43-2[1]
Appearance	Solid (predicted)
IUPAC Name	methyl 3-hydroxy-4,5-dimethoxybenzoate[1]
Synonyms	Methyl 4,5-dimethoxy-3-hydroxybenzoate, 3,4- Dimethoxy-5-hydroxybenzoic acid methyl ester

Spectral Data:

The structural identity of **Methyl 3-hydroxy-4,5-dimethoxybenzoate** can be confirmed using various spectroscopic techniques. Representative spectral data are available in public databases such as PubChem.[1] This includes ¹H NMR, ¹³C NMR, and mass spectrometry data which are crucial for quality control and characterization.

Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate

While a specific, detailed protocol for the synthesis of **Methyl 3-hydroxy-4,5-dimethoxybenzoate** is not readily available in the reviewed literature, a plausible synthetic route can be devised based on the well-established chemistry of gallic acid and its derivatives. The following proposed workflow starts from gallic acid, a readily available starting material.



Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of **Methyl 3-hydroxy-4,5-dimethoxybenzoate**.

Experimental Protocol: Synthesis

Foundational & Exploratory





This protocol is a generalized procedure based on methods for synthesizing similar gallic acid derivatives.[3][4][5] Optimization of reaction conditions may be necessary to achieve high yields and purity.

- 1. Esterification of Gallic Acid to Methyl Gallate:
- Materials: Gallic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
- Procedure:
 - Suspend gallic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
 - Carefully add a catalytic amount of concentrated sulfuric acid.
 - Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature.
 - Remove the excess methanol under reduced pressure.
 - Neutralize the residue with a saturated solution of sodium bicarbonate.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude methyl gallate.
 - Purify the crude product by recrystallization or column chromatography.
- 2. Selective Methylation of Methyl Gallate:
- Materials: Methyl gallate, Dimethyl sulfate (DMS) or Methyl iodide, a suitable base (e.g.,
 Potassium carbonate, Sodium hydride), and an appropriate solvent (e.g., Acetone, DMF).
- Procedure:



- Dissolve methyl gallate in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).
- Add the base portion-wise at a controlled temperature (e.g., 0 °C).
- Slowly add a stoichiometric amount of the methylating agent (e.g., 2 equivalents of DMS for the two hydroxyl groups at positions 4 and 5). The regioselectivity of methylation can be influenced by the choice of base, solvent, and reaction temperature. Protecting group strategies might be necessary to achieve the desired isomer.
- Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).
- Quench the reaction by carefully adding water or a saturated ammonium chloride solution.
- Extract the product with an organic solvent.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- 3. Purification and Characterization:
- Purification: The crude **Methyl 3-hydroxy-4,5-dimethoxybenzoate** can be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[6]
- Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods:
 - ¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the positions of the hydroxyl and methoxy groups.[1][7]
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[1]
 [8]

Biological Activities



Methyl 3-hydroxy-4,5-dimethoxybenzoate has been reported to exhibit promising biological activities, primarily as an antimicrobial and antioxidant agent.[9]

Antimicrobial Activity

The compound has shown obvious antimicrobial activities.[9] While specific Minimum Inhibitory Concentration (MIC) values against a wide range of microorganisms are not extensively documented in the available literature, its structural similarity to other phenolic compounds suggests potential efficacy against various bacteria and fungi.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method can be used to determine the MIC of **Methyl 3-hydroxy-4,5-dimethoxybenzoate** against relevant microbial strains.

- Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
- Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
- Inoculation: Inoculate each well with the standardized microbial suspension.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Methyl 3-hydroxy-4,5-dimethoxybenzoate shows fairly active for oxidation resistance in the presence of H_2O_2 .[9] Its antioxidant potential can be quantified using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay



The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

- Preparation of Solutions: Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox) in a suitable solvent (e.g., Methanol). Prepare a fresh solution of DPPH in the same solvent.
- Assay: In a 96-well plate, add different concentrations of the test compound or standard to the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Antioxidant Assay	Typical Parameter
DPPH Radical Scavenging	IC₅₀ (μg/mL or μM)
ABTS Radical Scavenging	IC₅₀ (μg/mL or μM)
Ferric Reducing Antioxidant Power (FRAP)	FRAP value (mM Fe²+/g)

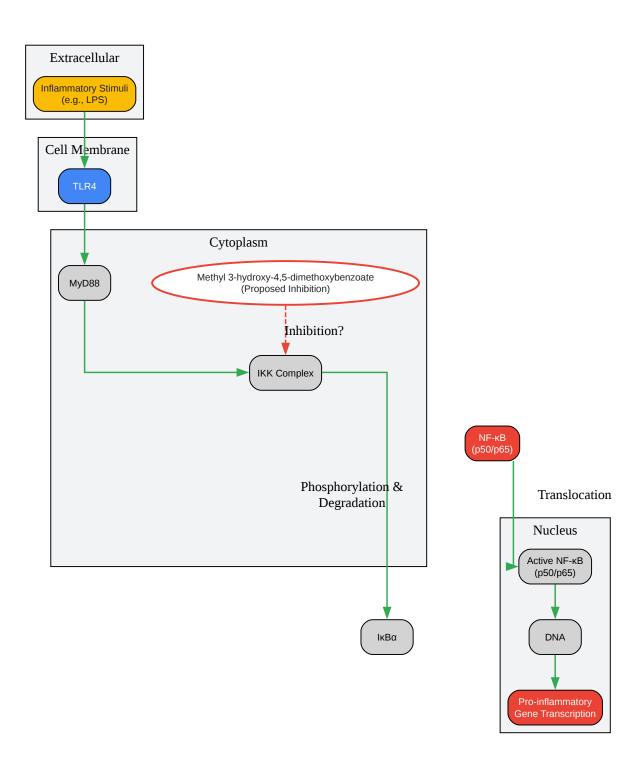
Anti-inflammatory Activity and Signaling Pathways

While direct studies on the anti-inflammatory activity of **Methyl 3-hydroxy-4,5-dimethoxybenzoate** are limited, research on a closely related brominated derivative, Methyl 3-Bromo-4,5-dihydroxybenzoate, provides significant insights into its potential mechanism of action. This related compound has been shown to attenuate inflammatory bowel disease by regulating the Toll-like receptor (TLR)/NF-κB signaling pathway.[10] It is plausible that **Methyl 3-hydroxy-4,5-dimethoxybenzoate** shares a similar anti-inflammatory mechanism due to its structural similarity.

The NF-kB signaling pathway is a crucial regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Inhibition of this pathway is a key target for anti-



inflammatory drug development.



Click to download full resolution via product page



Caption: Proposed inhibitory effect on the NF-kB signaling pathway.

Experimental Protocol: Investigating NF-кВ Inhibition

- Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
- Treatment: Pre-treat the cells with various concentrations of Methyl 3-hydroxy-4,5-dimethoxybenzoate for a specific duration, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS).
- Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα, total IκBα, and nuclear translocation of p65.
- ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Reporter Gene Assay: Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Measure the reporter gene activity to quantify NF-κB transcriptional activity.

Conclusion

Methyl 3-hydroxy-4,5-dimethoxybenzoate, a derivative of gallic acid, presents a promising scaffold for the development of new therapeutic agents. Its reported antimicrobial and antioxidant properties, coupled with the potential for potent anti-inflammatory activity through the inhibition of the NF-κB signaling pathway, make it a compound of significant interest for further investigation. This technical guide provides a foundational understanding for researchers to explore the full therapeutic potential of this molecule. Further in-depth studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Methyl 3-hydroxy-4,5-dimethoxybenzoate | C10H12O5 | CID 2733956 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 3-HYDROXY-4,5-DIMETHOXYBENZOATE | CAS 83011-43-2 [matrix-finechemicals.com]
- 3. US5424479A Process for the preparation of aromatic methyl methoxycarboxylates Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. np-mrd.org [np-mrd.org]
- 8. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Methyl 3-hydroxy-4,5-dimethoxybenzoate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042087#methyl-3-hydroxy-4-5-dimethoxybenzoate-as-a-gallic-acid-derivative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com